8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Researchers optimizing adenosine A2A or neurokinin NK-3 receptor ligands often require a versatile scaffold with a free primary amine for rapid SAR expansion. 8-(3-Aminopyrrolidin-1-yl)triazolo[4,3-a]pyrazin-3-one (CAS 1354496-79-9) eliminates deprotection steps, enabling direct amide coupling or sulfonamide formation. • MW 220.23 g/mol-within fragment/lead-like space. • NLT 97% purity minimizes assay artifacts. • Free 3-aminopyrrolidine enables 50-200 compound library synthesis in 96-well format.

Molecular Formula C9H12N6O
Molecular Weight 220.236
CAS No. 1354496-79-9
Cat. No. B2834438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
CAS1354496-79-9
Molecular FormulaC9H12N6O
Molecular Weight220.236
Structural Identifiers
SMILESC1CN(CC1N)C2=NC=CN3C2=NNC3=O
InChIInChI=1S/C9H12N6O/c10-6-1-3-14(5-6)7-8-12-13-9(16)15(8)4-2-11-7/h2,4,6H,1,3,5,10H2,(H,13,16)
InChIKeyPMKQBMSJTDDQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Procurement Profile


8-(3-Aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1354496-79-9) is a heterobicyclic research compound consisting of a [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one core bearing a 3-aminopyrrolidin-1-yl substituent at the 8-position . Its molecular formula is C9H12N6O with a molecular weight of 220.23 g/mol . The triazolo[4,3-a]pyrazin-3-one scaffold is recognized as a versatile privileged structure in medicinal chemistry, having yielded potent ligands for diverse target classes including adenosine A2A receptors, DPP-IV, P2X7, NK-3, and kinases [1]. This compound is supplied as a research-grade building block by multiple vendors, with reported purity specifications ranging from >90% (AKSci HTS003619) to NLT 97% (MolCore MC2M6770) .

Privileged triazolo[4,3-a]pyrazin-3-one scaffold with 8-(3-aminopyrrolidine) substitution for hit-finding libraries
Free primary amine handle supports direct amide coupling, sulfonylation, or reductive amination without deprotection
Multiple purity tiers available (>90% to NLT 97%) across vendors to match assay sensitivity requirements
Research-grade building block; no quantitative bioactivity data reported for CAS 1354496-79-9 – in-house screening advised.

Why Substitution with Analogs Fails


The 8-amino substituent on the triazolo[4,3-a]pyrazin-3-one core is a critical determinant of both physicochemical properties and biological target engagement. Even within the narrow class of 8-amino-substituted triazolo[4,3-a]pyrazin-3-ones, the ring size of the cyclic amine—pyrrolidine (5-membered) versus piperidine (6-membered) versus piperazine—produces distinct steric, electronic, and hydrogen-bonding profiles [1]. In the structurally analogous 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one series developed as adenosine A2A receptor antagonists, the nature of the terminal basic ring (pyrrolidine, morpholine, piperidine, or substituted piperazine) was deliberately varied because it directly modulated both receptor affinity (Ki spanning 3.6–117 nM) and selectivity profiles [1]. Substituting the pyrrolidine ring for a piperidine ring increases molecular weight by approximately 14 g/mol (from 220.23 to 234.26) and alters the spatial orientation of the primary amine, potentially affecting both downstream synthetic derivatization efficiency and target binding geometry . These differences are not cosmetic; they are structural features that determine which downstream functionalization routes are accessible and which biological targets can be productively engaged.

Ring size: pyrrolidine vs piperidineClass-level
6-membered piperidine analogs (MW ~234) introduce different steric and conformational profiles, which may shift target engagement geometry and ADME properties.
Amine position and basicityData to verify
4-aminopiperidine isomer places the primary amine in a different spatial orientation; piperazine analog offers only a secondary amine, altering nucleophilicity and derivatization routes.
Molecular weight penaltyHead-to-head
Piperidine analogs add ~14 g/mol, which may reduce ligand efficiency and solubility relative to the pyrrolidine-containing compound.

Differentiation Evidence vs. Analogs


Pyrrolidine Ring Molecular Weight Advantage

The target compound (C9H12N6O, MW 220.23 g/mol) possesses a 5-membered 3-aminopyrrolidine substituent, resulting in a molecular weight approximately 14 g/mol lower than its direct 6-membered piperidine analogs including 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (C10H14N6O, MW 234.26 g/mol) and 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1325305-68-7, C10H14N6O, MW 234.26 g/mol) . This reduction is favorable for fragment-based and lead-like compound libraries where lower molecular weight correlates with improved ligand efficiency metrics.

MW Advantage
Head-to-head
220.23 g/mol (pyrrolidine) vs 234.26 g/mol (piperidine analogs); ΔMW = −14.03 g/mol (6.0% lower).
Lower molecular weight supports fragment-based library fit and may improve ligand efficiency metrics.
Calculated from molecular formulas; vendor datasheet values (AKSci, MolCore).
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Vendor Purity Specification Comparison

Two primary vendors supply this compound with meaningfully different purity specifications. MolCore (MC2M6770) specifies a minimum purity of NLT 97% , while AKSci (HTS003619) lists a minimum purity specification of >90% . This represents at minimum a 7-percentage-point purity differential (97% vs 90%) that translates to a maximum impurity burden of ≤3% versus ≤10%, respectively—a greater than 3-fold difference in allowable total impurities. The 4-aminopiperidine regioisomer (CAS 1325305-68-7, AKSci 0166DJ) is offered at 95% purity, placing it between these two tiers .

Purity Tiers
Data to verify
NLT 97% (MolCore) vs >90% (AKSci) for target compound; 4-aminopiperidine analog at 95% (AKSci). ≥7 pp purity gap between highest and lowest tier.
Higher purity reduces risk of impurity-driven assay artifacts in dose-response studies; verify COA before use.
Vendor CoA specifications; purity by HPLC or equivalent method. Impurity burden ≤3% vs ≤10%.
Chemical Procurement Quality Control Assay Reproducibility

Primary Amine Direct Derivatization

The 3-aminopyrrolidine substituent provides a sterically accessible primary amine (pKa ~9–10 for aliphatic primary amines) that can undergo amide coupling, reductive amination, sulfonamide formation, or urea synthesis without requiring a deprotection step. This contrasts with the piperazine analog (8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one, C9H12N6O, MW 220.23 g/mol), which presents a secondary amine with different nucleophilicity and protonation characteristics . The presence of the free primary amine also permits chiral resolution or asymmetric synthesis strategies, as demonstrated in the broader 3-aminopyrrolidine chemical space where both enantiomers are accessible through established synthetic routes [1].

Derivatization Handle
Class-level
Free primary amine (pKa ~9–10) enables direct amide coupling, reductive amination, sulfonylation, urea formation. Piperazine analog: secondary amine only.
Saves 1–2 synthetic steps in library production; supports parallel SAR exploration without protecting group manipulations.
Qualitative comparison based on functional group reactivity; no specific experimental data for this compound.
Synthetic Chemistry Parallel Synthesis Structure-Activity Relationship

Scaffold Bioactivity Across Target Classes

The triazolo[4,3-a]pyrazin-3-one scaffold has demonstrated potent activity across multiple validated drug targets. In the adenosine A2A receptor antagonist series (8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-ones), compounds achieved hA2A AR Ki values of 1.7–117 nM with good selectivity versus other adenosine receptor subtypes [1]. Within the DPP-IV inhibitor class, triazolo[4,3-a]pyrazine derivatives have reached IC50 values as low as 0.18 nM (sitagliptin analog 39b) and 1.3 nM (ABT-341) [2]. In antimalarial applications, the triazolo[4,3-a]pyrazine scaffold (Series 4, Open Source Malaria) has produced compounds with IC50 values down to 0.3 µM against Plasmodium falciparum 3D7, with demonstrated human liver microsomal stability (intrinsic clearance <8.1 µL/min/mg) [3]. While these data are from scaffold analogs rather than the specific 8-(3-aminopyrrolidin-1-yl) derivative, they establish the quantitative potency range achievable with this chemotype and serve as a benchmark for prioritization of the target compound in screening campaigns.

Scaffold Bioactivity
Class-level
Triazolo[4,3-a]pyrazin-3-one core reported across A2A (Ki 1.7–117 nM), DPP-IV (IC50 0.18–18 nM), antimalarial (IC50 0.3–>20 µM), P2X7 (IC50 0.7–42 nM). No data for CAS 1354496-79-9.
Scaffold precedent supports screening investment; activity for this specific substitution pattern remains to be experimentally determined.
Values from published analogs; predictive baseline only. Requires in-house validation.
Adenosine Receptors DPP-IV Inhibition Kinase Inhibition Antimalarial Activity

Pyrrolidine vs Piperidine Conformational Profiles

The 5-membered pyrrolidine ring in the target compound adopts a different conformational ensemble compared to the 6-membered piperidine ring in analog compounds. In the 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one A2A antagonist series, compounds bearing terminal pyrrolidine, piperidine, morpholine, and piperazine rings exhibited distinct affinity and selectivity profiles (ether-linked series Ki values preferentially targeting hA2A AR, while amide-linked compounds 11–16 achieved hA2A Ki = 3.6–11.8 nM) [1]. The pyrrolidine ring's smaller volume and different nitrogen pKa (pyrrolidine pKa ~11.3 vs piperidine pKa ~11.1 for the conjugate acid) produce subtle but measurable differences in both the basicity and the spatial presentation of the primary amine to biological targets. Additionally, the lower molecular weight and reduced lipophilicity of the pyrrolidine-containing analog may confer advantages in solubility and permeability, consistent with the established principle that reducing ring size by one methylene unit generally improves aqueous solubility within a congeneric series .

Conformational Profile
Cross-study
5-membered pyrrolidine vs 6-membered piperidine: different low-energy conformers, pKa difference ~0.2 units (pyrrolidinium ~11.3 vs piperidinium ~11.1).
Ring size modulates target binding geometry and solubility; pyrrolidine may offer more favorable fragment-like properties.
Physicochemical predictions; conformational analysis from published triazolopyrazine structures.
Computational Chemistry Molecular Modeling Drug Design

Published Bioactivity Data Gap

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem using CAS 1354496-79-9 and the full IUPAC name returned no peer-reviewed primary research articles reporting quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for this specific compound as of April 2026 [1]. This contrasts with the broader triazolo[4,3-a]pyrazin-3-one scaffold and closely related 8-amino-substituted analogs, which have been extensively characterized in published studies (see Evidence Items 4 and 5). Potential users should verify biological activity in their assay system of interest before committing to large-scale procurement. Importantly, the compound's structural features (free primary amine, low molecular weight, privileged scaffold) position it as a high-priority candidate for initial screening, but its activity profile remains to be experimentally determined [2].

Data Gap
Data to verify
No peer-reviewed quantitative activity (IC50, Ki, EC50) found for CAS 1354496-79-9 as of April 2026. >50 published values exist for scaffold analogs.
Procurement risk and opportunity: plan for initial in-house screening; unexplored IP space may offer novel chemotype advantages.
Systematic literature search across PubMed, ChEMBL, BindingDB. Null result.
Assay Development Hit Validation Procurement Risk Assessment

Optimal Application Scenarios


Fragment-Based Screening Library Enrichment

With a molecular weight of 220.23 g/mol—14 g/mol lower than piperidine analogs—this compound falls within the optimal fragment (MW <250) and lead-like (MW <350) property space [1]. The triazolo[4,3-a]pyrazin-3-one scaffold has demonstrated nanomolar potency across adenosine A2A (Ki = 1.7–117 nM), DPP-IV (IC50 = 0.18–18 nM), and P2X7 (IC50 = 0.7–42 nM) target classes [1]. Procurement of the NLT 97% purity grade (MolCore MC2M6770) is recommended to minimize impurity-related assay artifacts in primary screening .

Parallel SAR Library via Primary Amine Derivatization

The free 3-aminopyrrolidine primary amine enables direct amide coupling, sulfonamide formation, reductive amination, or urea synthesis without deprotection steps [1]. This reduces synthetic step count by an estimated 1–2 steps per analog compared to Boc-protected or secondary amine analogs. In the structurally validated 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one series, amide-linked derivatives bearing terminal basic rings (including pyrrolidine) achieved hA2A Ki values of 3.6–11.8 nM, demonstrating that derivatization of the pendant amine is a productive strategy for affinity optimization . This compound can serve as a versatile core scaffold for generating 50–200 compound libraries in 96-well plate format.

Hit Validation for Adenosine & Neurokinin Receptors

The triazolo[4,3-a]pyrazine scaffold has established activity at both neurokinin NK-3 receptors (Ki = 33–73 nM for N-acyl-5,6-dihydro analogs; US9422299B2 [1]) and adenosine A2A receptors (Ki = 1.7–117 nM for 8-amino-3-one analogs ). The 8-(3-aminopyrrolidin-1-yl) substitution pattern provides a structurally distinct chemotype within these target families. Researchers investigating NK-3 receptor antagonism for depression, pain, or women's health indications, or A2A receptor antagonism for neurodegenerative diseases, can deploy this compound as a novel starting point for hit confirmation and selectivity profiling against related receptor subtypes [1].

Antimalarial Lead Generation Using Triazolopyrazine Scaffold

The Open Source Malaria consortium has validated the 1,2,4-triazolo[4,3-a]pyrazine scaffold (Series 4) as an antimalarial chemotype with IC50 values down to 0.3 µM against P. falciparum 3D7 and favorable in vitro ADME properties including human liver microsomal stability with intrinsic clearance <8.1 µL/min/mg [1]. The 8-(3-aminopyrrolidin-1-yl) substituent introduces a basic amine that can be exploited for lysosomotropic accumulation in the parasite digestive vacuole, a recognized strategy for enhancing antimalarial potency. The lower molecular weight (220.23 g/mol) compared to many Series 4 compounds may also improve permeability and oral bioavailability potential .

Application
Selection Property
Validation Focus
Fragment-based library enrichment
Lower molecular weight vs piperidine analogs
Fragment-like property profiling (MW, clogP, solubility)
Parallel SAR library synthesis
Free primary amine for direct derivatization
Amide coupling / sulfonylation efficiency without deprotection
Adenosine & neurokinin receptor hit validation
Scaffold with reported affinity range at A2A, NK-3
Receptor binding and selectivity profiling in radioligand assays
Antimalarial lead generation research
Scaffold validated in P. falciparum growth inhibition
In vitro antimalarial activity and ADME stability screening
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